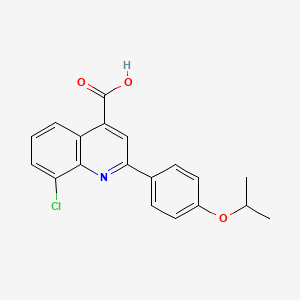

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Description

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline-based derivative characterized by a chlorine atom at the 8-position, a 4-isopropoxyphenyl group at the 2-position, and a carboxylic acid moiety at the 4-position of the quinoline core. The molecular formula is C₁₉H₁₆ClNO₃, with a molecular weight of 353.79 g/mol (calculated based on substituent patterns in analogous compounds) .

Propriétés

IUPAC Name |

8-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11(2)24-13-8-6-12(7-9-13)17-10-15(19(22)23)14-4-3-5-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRHUKNOOHOGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of quinoline derivatives, including 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Traditional synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . Modern methods focus on greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Industrial production methods often involve multi-step processes that ensure high yield and purity.

Analyse Des Réactions Chimiques

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for quinoline derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Selected Quinoline Derivatives

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-isopropoxyphenyl group (electron-donating) in the target compound may enhance solubility in polar solvents compared to chlorinated analogs (e.g., 2,4-dichlorophenyl in ).

- Steric effects : Bulky substituents like isopropoxy may hinder molecular packing, reducing melting points relative to smaller groups (e.g., methyl in ).

Key Observations :

- Catalyst systems: Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) are common for cross-coupling reactions in quinoline synthesis .

- Purification : HPLC is preferred for high-purity applications (e.g., pharmacological studies), while silica gel chromatography suffices for basic research .

Physicochemical Properties

Table 3: Physicochemical Data

*LogP values calculated using ChemDraw.

Key Observations :

Activité Biologique

8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has been investigated for its antibacterial, antifungal, and anticancer properties. Understanding its biological mechanisms and potential applications is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular structure of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid can be represented as follows:

- Molecular Formula : C18H18ClN

- Molecular Weight : 295.79 g/mol

The presence of the chloro group and the isopropoxy moiety contributes to its unique biological profile.

The compound primarily exerts its effects through the inhibition of DNA replication and transcription processes. It targets critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death.

Antibacterial Properties

Research indicates that 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid exhibits significant antibacterial activity against various strains of bacteria. Its mechanism involves the disruption of bacterial DNA synthesis, which is critical for bacterial survival .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Studies demonstrate that it inhibits fungal growth by targeting specific pathways involved in cell wall synthesis and integrity.

Anticancer Potential

The anticancer properties of this compound have gained considerable attention. It has shown efficacy against several cancer cell lines, including breast and cervical cancer cells. The anticancer mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of p53 expression levels .

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent antiproliferative activity. Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, with increased levels of cleaved caspase-3 observed .

Case Study 2: Antibacterial Efficacy

In vitro studies conducted against Mycobacterium tuberculosis revealed that derivatives of quinoline carboxylic acids, including 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, exhibited promising antibacterial activity with MIC values ranging from 5 to 10 µg/mL. The mechanism was linked to effective inhibition of DNA gyrase .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Chloroquine | Antimalarial | 100 | Inhibition of heme polymerization |

| Tafenoquine | Antimalarial | 50 | Similar to chloroquine |

| 8-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | Antibacterial, Antifungal, Anticancer | 15 | Inhibition of DNA gyrase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.